molecular formula C13H8F3NO B1413048 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile CAS No. 1858242-19-9

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile

Cat. No. B1413048
CAS RN: 1858242-19-9
M. Wt: 251.2 g/mol
InChI Key: INAINUJWXYJDPC-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a trifluoromethyl-phenyl group and a nitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine-containing moieties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a furan ring, a phenyl ring, and a trifluoromethyl group. The exact structure would depend on the positions of these groups in the molecule .

Scientific Research Applications

Synthesis and Catalysis

A novel and efficient CuI-catalyzed synthesis of 2,3,5-trisubstituted furans, including compounds structurally related to 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile, demonstrates the utility of these compounds in organic synthesis. This method leverages the coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds, showcasing excellent functional group compatibility and providing a powerful tool for the synthesis of various furans. The proposed mechanism suggests the involvement of an allenyl ketone, highlighting the intricacy and efficiency of this catalytic process (Zhang et al., 2015).

Corrosion Inhibition

In the context of corrosion inhibition, furan derivatives have been identified as effective agents. Although not directly mentioned, the structural similarity of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile to studied furan compounds suggests potential utility in this area. Furan derivatives like 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and related compounds have shown significant corrosion inhibition efficiency for materials such as carbon steel in acidic environments. This application is critical in industrial settings to protect infrastructure and machinery from corrosive damage, pointing towards the importance of furan derivatives in materials science and engineering (Hameed et al., 2020).

Thermodynamic Properties

The study of the thermodynamic properties of furan derivatives, including those structurally akin to 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile, is essential for understanding their behavior in various solvents. Research on 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives has provided valuable insights into their solubility, enthalpies of fusion, and mixing at different temperatures. These findings are crucial for the development of pharmaceuticals and chemical products, where solubility and stability play pivotal roles in the effectiveness and shelf-life of the products (Sobechko et al., 2019).

properties

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAINUJWXYJDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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